molecular formula C19H19ClF3N3O2 B4674819 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B4674819
M. Wt: 413.8 g/mol
InChI Key: GPRAXTQYKSOGQB-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a carboxamide group, and two aromatic rings substituted with chloro, trifluoromethyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the piperazine ring followed by the introduction of the aromatic substituents through nucleophilic substitution reactions. The final step usually involves the formation of the carboxamide group through an amide coupling reaction using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carboxamide group can yield an amine derivative.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study the interactions of piperazine derivatives with biological targets.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with the active site of enzymes, while the aromatic substituents can enhance binding affinity through hydrophobic interactions. The carboxamide group can form hydrogen bonds with amino acid residues in the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-5-trifluoromethyl-phenyl)-3,5-dinitro-benzamide: This compound has a similar aromatic substitution pattern but differs in the presence of nitro groups.

    N-(2-chloro-5-trifluoromethyl-phenyl)-4-methoxy-benzamide: This compound is similar but lacks the piperazine ring.

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide is unique due to the combination of its piperazine ring and the specific pattern of aromatic substitution. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3N3O2/c1-28-15-5-3-14(4-6-15)25-8-10-26(11-9-25)18(27)24-17-12-13(19(21,22)23)2-7-16(17)20/h2-7,12H,8-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRAXTQYKSOGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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